Disulfide, methyl 4-nitrophenyl
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Overview
Description
Disulfide, methyl 4-nitrophenyl, is an organic compound characterized by the presence of a disulfide bond (S-S) and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, methyl 4-nitrophenyl, typically involves the reaction of thiols with oxidizing agents. One common method is the oxidation of 4-nitrothiophenol with hydrogen peroxide or iodine in the presence of a base. The reaction conditions often include a solvent such as methanol or ethanol and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound, may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Disulfide, methyl 4-nitrophenyl, undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents in solvents like methanol or ethanol.
Reduction: Dithiothreitol, sodium borohydride, and other reducing agents in aqueous or alcoholic solvents.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted nitrophenyl derivatives.
Scientific Research Applications
Disulfide, methyl 4-nitrophenyl, has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of disulfide, methyl 4-nitrophenyl, involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the structural stabilization of proteins and peptides. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and affecting protein function and stability .
Comparison with Similar Compounds
Similar Compounds
Disulfide, dimethyl: Lacks the nitrophenyl group, making it less reactive in nucleophilic aromatic substitution reactions.
Disulfide, diphenyl: Contains phenyl groups instead of nitrophenyl, resulting in different reactivity and applications.
Thiols: Compounds containing -SH groups that can be oxidized to form disulfides.
Uniqueness
Disulfide, methyl 4-nitrophenyl, is unique due to the presence of the nitrophenyl group, which enhances its reactivity in substitution reactions and provides additional functionalization options. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
63296-21-9 |
---|---|
Molecular Formula |
C7H7NO2S2 |
Molecular Weight |
201.3 g/mol |
IUPAC Name |
1-(methyldisulfanyl)-4-nitrobenzene |
InChI |
InChI=1S/C7H7NO2S2/c1-11-12-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 |
InChI Key |
LCRFNNFXXDNMOV-UHFFFAOYSA-N |
Canonical SMILES |
CSSC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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